molecular formula C9H9N3S2 B5749435 4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2-thiol

4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2-thiol

Cat. No.: B5749435
M. Wt: 223.3 g/mol
InChI Key: XFDOOBIOYUCTAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2-thiol is a heterocyclic compound that features a unique fusion of cyclopentane, thiophene, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2-thiol typically involves multi-step reactions. One common method includes the reaction of cyclopentanone, malononitrile, and elemental sulfur in ethanol under microwave irradiation to form 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal under microwave irradiation to yield N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]-thien-2-yl)-N,N-dimethylmethanimidamide. Finally, treatment with aromatic amine under microwave irradiation produces the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis suggests potential for scalable production due to the efficiency and high yields associated with this method.

Chemical Reactions Analysis

Types of Reactions

4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2-thiol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiol group to a corresponding thiolate.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiolate derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2-thiol has several scientific research applications:

Mechanism of Action

The exact mechanism of action for 4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2-thiol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amino and thiol groups. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    6,7-dihydro-5H-cyclopenta[b]pyridine derivatives: These compounds share a similar cyclopentane and pyridine ring structure but lack the thiophene ring.

    Thieno[2,3-d]pyrimidine derivatives: These compounds have a similar thiophene and pyrimidine ring structure but differ in the substitution pattern.

Uniqueness

4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2-thiol is unique due to its specific fusion of cyclopentane, thiophene, and pyrimidine rings, which imparts distinct chemical and biological properties not found in other similar compounds .

Properties

IUPAC Name

12-amino-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8-triene-10-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S2/c10-7-6-4-2-1-3-5(4)14-8(6)12-9(13)11-7/h1-3H2,(H3,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDOOBIOYUCTAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=NC(=S)NC(=C23)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.